molecular formula C8H5ClF2O B2711963 2,4-Difluorophenylacetyl chloride CAS No. 141060-00-6; 51336-94-8

2,4-Difluorophenylacetyl chloride

Cat. No.: B2711963
CAS No.: 141060-00-6; 51336-94-8
M. Wt: 190.57
InChI Key: REYSRIJCIXHMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluorophenylacetyl chloride is an acyl chloride derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 4-positions and an acetyl chloride functional group. This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of amides, esters, and other derivatives for pharmaceutical and agrochemical applications . The fluorine substituents impart electron-withdrawing effects, enhancing the reactivity of the carbonyl group toward nucleophilic attack.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYSRIJCIXHMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Fluorine Substitution

The position of fluorine atoms on the phenyl ring significantly influences the physicochemical and reactivity profiles of difluorophenylacetyl chlorides. Key comparisons include:

Compound Name Fluorine Positions Boiling Point (°C) Key Applications/Notes
2,4-Difluorophenylacetyl chloride 2,4 Not reported Precursor for bioactive molecules (e.g., pyrrolidone derivatives with anti-inflammatory/antiviral activity)
2,5-Difluorophenylacetyl chloride 2,5 Not reported Used in synthesizing specialty chemicals; meta-fluorine may alter electronic effects
2,6-Difluorophenylacetyl chloride 2,6 Not reported Ortho-fluorines increase steric hindrance, potentially slowing reactions with bulky nucleophiles
3,5-Difluorophenylacetyl chloride 3,5 208.5 (at 760 mmHg) Key component of DAPT, a γ-secretase inhibitor; demonstrates neuroprotective effects

Key Observations :

  • Electronic Effects : Fluorine at the 2- and 4-positions (ortho and para to the acetyl group) creates a strong electron-withdrawing environment, activating the carbonyl for nucleophilic substitution.
  • Biological Activity: The 3,5-difluoro isomer (in DAPT) shows Notch signaling inhibition, while 2,4-difluoro derivatives may contribute to antitumor or antimicrobial agents .

Trifluoromethyl-Substituted Analog: 4-(Trifluoromethyl)phenylacetyl Chloride

This compound replaces fluorine with a trifluoromethyl (-CF₃) group at the 4-position:

Property This compound 4-(Trifluoromethyl)phenylacetyl Chloride
Substituent Electronic Effect Moderate electron-withdrawing Strong electron-withdrawing (-CF₃ > -F)
Reactivity High (activated carbonyl) Very high (enhanced electrophilicity)
Applications Drug intermediates Specialty polymers, agrochemicals

The -CF₃ group’s stronger electron-withdrawing nature increases electrophilicity, making this compound more reactive in acylations compared to difluoro analogs .

Chlorinated Analogs: (2,4-Dichlorophenyl)methanesulfonyl Chloride

Property This compound (2,4-Dichlorophenyl)methanesulfonyl Chloride
Functional Group Acetyl chloride Sulfonyl chloride
Halogen Substituents Fluorine (smaller, more electronegative) Chlorine (larger, less electronegative)
Reactivity High toward nucleophiles High in sulfonylation reactions
Applications Pharmaceuticals Research reagents, polymer chemistry

Chlorine’s larger size and lower electronegativity compared to fluorine reduce electronic activation but may enhance stability in certain reactions .

Nitro-Substituted Analog: 4-Fluoro-3-nitrobenzoyl Chloride

This compound combines fluorine with a nitro (-NO₂) group:

Property This compound 4-Fluoro-3-nitrobenzoyl Chloride
Substituent Effects Dual fluorine activation Stronger activation (-NO₂ > -F)
Reactivity High Extremely high
Applications Drug synthesis Explosives, dyes

The nitro group’s strong electron-withdrawing nature makes this compound highly reactive, often used in energetic materials or dyes .

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